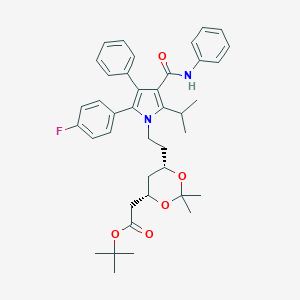

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester

Description

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester (CAS: 125971-95-1) is a critical synthetic intermediate in the production of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for managing hyperlipidemia. Its molecular formula is C₄₀H₄₇FN₂O₅, with a molecular weight of 654.81 g/mol . The compound features an acetonide group (protecting the diol moiety) and a tert-butyl ester (protecting the carboxylic acid), which are strategically introduced to enhance synthetic efficiency and stereochemical control during Atorvastatin synthesis .

Properties

IUPAC Name |

tert-butyl 2-[(4S,6S)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPZOMYSGNZDKY-ACHIHNKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468497 | |

| Record name | (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472967-95-6 | |

| Record name | (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of tert-Butyl Isopropylidene Nitrile (TBIN)

The synthesis begins with the hydrogenation of tert-butyl isopropylidene nitrile (TBIN) to form the corresponding amine. This step employs a sponge nickel catalyst under hydrogen pressure (50 psi) in a mixture of isopropyl alcohol (IPA) and aqueous ammonia . The reaction proceeds at ambient temperature for approximately six hours, achieving high conversion rates. The resulting tert-butyl isopropylidene amine is isolated via vacuum concentration and solvent extraction.

Table 1: Reaction Parameters for TBIN Hydrogenation

| Parameter | Value/Detail |

|---|---|

| Catalyst | Sponge nickel (13.25 g wet) |

| Solvent System | IPA (375 mL) / 28% NH₃ (137.5 mL) |

| Hydrogen Pressure | 50 psi |

| Temperature | Ambient (25–30°C) |

| Reaction Time | 6 hours |

| Workup | Filtration, vacuum concentration |

This step is critical for establishing the amine precursor necessary for subsequent condensation with the atorvastatin diketone .

Condensation with Atorvastatin Diketone

The tert-butyl isopropylidene amine undergoes a stereoselective condensation with 4-fluoro-β-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide (atorvastatin diketone) to form the acetonide ester intermediate. The reaction is conducted in tetrahydrofuran (THF) and hexanes at 75°C for 96 hours under argon, with pivalic acid as a catalytic additive . The extended reaction time ensures complete conversion, while the solvent system promotes solubility and minimizes side reactions.

Table 2: Conditions for Diketone Condensation

| Parameter | Value/Detail |

|---|---|

| Reagents | Atorvastatin diketone (85 g), pivalic acid (12.5 g) |

| Solvent | THF (137.5 mL) / hexanes (137.5 mL) |

| Temperature | 75°C |

| Reaction Time | 96 hours |

| Atmosphere | Argon inerting |

| Workup | MTBE dilution, NaOH/HCl washes |

The product, (3S,5S)-atorvastatin acetonide tert-butyl ester, is purified via aqueous extraction and vacuum concentration .

Acetonide Deprotection and Saponification

The acetonide and tert-butyl ester protecting groups are sequentially removed to yield the bioactive diol acid. First, the acetonide is cleaved using methanolic hydrochloric acid (37% aqueous HCl) at 30°C, producing the diol ester . Subsequent saponification with aqueous sodium hydroxide (50%) in methyl tert-butyl ether (MTBE) hydrolyzes the tert-butyl ester to the sodium salt, which is isolated via aqueous workup.

Table 3: Deprotection and Saponification Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acetonide cleavage | 37% HCl (5 g) in MeOH (275 mL), 30°C | Diol ester formation |

| Saponification | 50% NaOH (25 g) in MTBE (100 mL), 30°C | Sodium salt of diol acid |

These steps underscore the importance of controlled acidic and basic conditions to preserve stereochemical integrity.

Industrial Synthesis and Catalytic Methods

Industrial-scale production leverages biocatalytic and flow-chemistry approaches to enhance efficiency and sustainability. The RSC Green Chemistry series highlights the use of Lactobacillus kefir ketoreductase for asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-dihydroxyhexanoate, a precursor to the acetonide intermediate . Flow microreactors further optimize mass transfer and reduce hazardous reagent usage, aligning with green chemistry principles .

Table 4: Comparison of Traditional vs. Industrial Methods

These advancements reflect the pharmaceutical industry’s shift toward sustainable manufacturing .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized atorvastatin derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

Cholesterol Management

- Mechanism : As an HMG-CoA reductase inhibitor, (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester plays a crucial role in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels.

- Clinical Relevance : It is used in the treatment of hyperlipidemia and the prevention of cardiovascular diseases.

Anti-inflammatory Effects

- Research Findings : Studies indicate that atorvastatin derivatives exhibit anti-inflammatory properties, which may help in conditions like atherosclerosis and rheumatoid arthritis. The compound can modulate inflammatory pathways, including the NF-κB pathway, contributing to reduced inflammation in vascular tissues .

Cancer Research

Potential Anti-cancer Properties

- Mechanism : Research has shown that atorvastatin can induce apoptosis in cancer cells through various mechanisms, including the inhibition of the mevalonate pathway and modulation of cell signaling pathways such as PI3K/Akt/mTOR .

- Case Studies :

Neuroprotective Effects

Cognitive Function and Neurodegenerative Diseases

- Research Insights : Atorvastatin has been studied for its neuroprotective effects, particularly in models of Alzheimer’s disease. The compound may reduce amyloid-beta accumulation and improve cognitive function .

- Case Studies :

Metabolic Disorders

Impact on Diabetes Management

- Mechanism : Atorvastatin has been linked to improved insulin sensitivity and glycemic control in diabetic patients. Its ability to modulate lipid profiles can also contribute to better metabolic outcomes .

- Clinical Evidence : Research indicates that atorvastatin treatment may reduce the incidence of diabetes-related complications by improving endothelial function and reducing oxidative stress .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

- Research Findings : Recent studies have explored the antimicrobial properties of atorvastatin derivatives against various pathogens, including bacteria and viruses. The compound may interfere with microbial lipid synthesis pathways, leading to reduced pathogen viability .

- Case Studies :

Data Tables

Mechanism of Action

The mechanism of action of (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester involves the inhibition of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the mevalonate pathway, which is essential for the synthesis of cholesterol and other isoprenoids.

Comparison with Similar Compounds

Key Properties :

- Solubility: Chloroform, ethyl acetate, methanol .

- Storage : Stable at -20°C in powder form .

- Role : Enables precise stereochemical outcomes in the synthesis of Atorvastatin salts, ensuring minimal impurities like lactones .

Analytical methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC), are validated for assessing its purity and stability, with retention times reduced to 12 minutes under optimized conditions .

Comparison with Structurally Similar Compounds

(3R,5S)-Fluvastatin-3,5-Acetonide Tert-Butyl Ester

Molecular Formula: C₃₇H₃₉FNO₅ (inferred from structural description) . Key Differences:

- Stereochemistry : The 3R configuration contrasts with the 3S in Atorvastatin derivatives, influencing binding affinity to HMG-CoA reductase.

- Parent Drug : Intermediate for Fluvastatin , a statin with a shorter half-life compared to Atorvastatin.

- Applications : Used in analytical method validation (AMV) and Fluvastatin production under ANDA guidelines .

10-trans-Atorvastatin Acetonide tert-Butyl Ester

CAS : 1105067-90-0 .

Molecular Formula : C₄₀H₄₇FN₂O₅ (identical to (3S,5S)-isomer).

Key Differences :

Difluoro Atorvastatin Acetonide tert-Butyl Ester

CAS : 693793-87-2 .

Molecular Formula : C₄₀H₄₆F₂N₂O₅.

Key Differences :

Atorvastatin Ethyl Ester

CAS : 1146977-93-6 .

Key Differences :

- Ester Group : Ethyl ester instead of tert-butyl, reducing steric hindrance and modifying hydrolysis kinetics during deprotection.

- Impact : Lower molecular weight (634.78 g/mol) and altered solubility profile compared to the tert-butyl variant.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester | 125971-95-1 | C₄₀H₄₇FN₂O₅ | 654.81 | Atorvastatin synthesis, impurity control |

| (3R,5S)-Fluvastatin Acetonide tert-Butyl Ester | Not specified | C₃₇H₃₉FNO₅ | ~607.7 | Fluvastatin production, AMV |

| 10-trans-Atorvastatin Acetonide tert-Butyl Ester | 1105067-90-0 | C₄₀H₄₇FN₂O₅ | 654.81 | Impurity reference standard |

| Difluoro Atorvastatin Acetonide tert-Butyl Ester | 693793-87-2 | C₄₀H₄₆F₂N₂O₅ | 672.8 | Fluorinated analog research |

| Atorvastatin Ethyl Ester | 1146977-93-6 | C₃₈H₄₃FN₂O₅ | 634.78 | Alternative ester intermediate |

Research Findings and Industrial Relevance

- Stereochemical Control : The (3S,5S) configuration in Atorvastatin intermediates ensures optimal enzymatic inhibition, whereas deviations (e.g., 10-trans isomer) result in reduced efficacy .

- Analytical Advancements : UHPLC methods reduce analysis time from 60 to 12 minutes while maintaining precision (LOD: 0.03 µg/mL, LOQ: 0.1 µg/mL) for the acetonide tert-butyl ester .

- Impurity Management : Use of tert-butyl and acetonide groups minimizes lactone formation, a critical quality attribute in Atorvastatin API production .

Biological Activity

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester is a derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound has garnered attention not only for its pharmacological properties but also for its potential applications in various therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

This compound has the molecular formula CHFNO and a molecular weight of approximately 659.81 g/mol. The compound exhibits a complex structure typical of statins, which allows it to interact with biological systems effectively.

The primary mechanism of action for atorvastatin derivatives involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively reduces the synthesis of mevalonate, leading to decreased cholesterol production in the liver. This inhibition prompts an upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream .

Lipid-Lowering Effects

The primary clinical application of atorvastatin derivatives is their ability to lower lipid levels in patients with hyperlipidemia. Studies have shown that this compound maintains similar lipid-lowering efficacy as atorvastatin itself. In clinical trials, patients treated with atorvastatin showed significant reductions in total cholesterol and LDL levels .

Anti-inflammatory Properties

Recent research indicates that atorvastatin derivatives possess anti-inflammatory properties beyond their lipid-lowering effects. These compounds can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

Atorvastatin has been reported to exhibit antioxidant properties that contribute to its cardioprotective effects. The compound may reduce oxidative stress by enhancing endogenous antioxidant defenses and decreasing reactive oxygen species (ROS) production .

Case Studies

- Clinical Efficacy : A study involving patients with coronary artery disease demonstrated that treatment with atorvastatin significantly reduced major adverse cardiovascular events compared to placebo .

- Mechanistic Insights : Research utilizing animal models has shown that atorvastatin can improve endothelial function and reduce plaque formation in arteries, which are critical factors in cardiovascular health .

Comparative Studies

| Study Type | Findings |

|---|---|

| Clinical Trial | Atorvastatin reduced LDL cholesterol by 50% over 12 weeks compared to baseline levels. |

| Animal Model | Administration of atorvastatin resulted in a 30% reduction in atherosclerotic lesions compared to untreated controls. |

Q & A

What are the key considerations for synthesizing and purifying (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester to ensure high enantiomeric purity?

Basic Research Question

The synthesis of this compound requires precise control of stereochemistry due to its role as a chiral intermediate in Atorvastatin production. Key steps include:

- Stereoselective formation : Use of tert-butyl esters and acetonide protecting groups to stabilize reactive intermediates during multi-step synthesis .

- Purification : Chromatographic techniques (e.g., preparative HPLC) or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the desired diastereomer. Evidence from related intermediates highlights the use of >95% GC purity thresholds for critical intermediates .

- Quality control : Monitor enantiomeric excess via chiral HPLC or polarimetry, referencing pharmacopeial standards for validation .

How can researchers characterize the structural and stereochemical integrity of this compound?

Basic Research Question

Characterization should combine spectroscopic and chromatographic methods:

- NMR spectroscopy : Analyze proton and carbon environments to confirm tert-butyl and acetonide moieties. Compare with published spectra of related Atorvastatin intermediates .

- Mass spectrometry : Confirm molecular weight (654.81 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, though this is challenging due to the compound’s amorphous nature .

What experimental protocols are recommended to assess the stability of this compound under varying storage conditions?

Basic Research Question

Stability studies should evaluate:

- Temperature sensitivity : Store samples at -20°C (long-term) and 4°C (short-term), with periodic HPLC analysis to detect degradation products like free Atorvastatin or oxidized derivatives .

- Solvent compatibility : Test solubility in chloroform, methanol, and DMSO, noting that prolonged exposure to polar solvents may hydrolyze the acetonide group .

- Light sensitivity : Conduct accelerated photostability tests under ICH Q1B guidelines to identify protective storage requirements .

How can analytical methods be optimized to resolve co-eluting impurities in this compound batches?

Advanced Research Question

Method development should address:

- Column selection : Use C18 or chiral stationary phases with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to separate stereoisomers and process-related impurities .

- Forced degradation studies : Expose the compound to heat, acid/base, and oxidative stress to identify potential degradation markers. Cross-validate results with LC-MS/MS for structural confirmation .

- Quality-by-Design (QbD) : Apply statistical modeling (e.g., Design of Experiments) to optimize parameters like pH, flow rate, and column temperature .

How should researchers address contradictions in reported synthetic yields or purity data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Protecting group instability : The acetonide group may partially hydrolyze during workup, skewing yield calculations. Use inert atmospheres and low-temperature quenching to mitigate this .

- Impurity profiling : Compare batch-specific impurities (e.g., tert-butyl ester byproducts) against reference standards. Employ orthogonal techniques like NMR and IR to resolve ambiguities .

- Inter-lab variability : Standardize reaction scales and purification protocols across studies to ensure reproducibility .

What strategies can improve the scalability of this compound synthesis for preclinical studies?

Advanced Research Question

Scalability challenges include:

- Catalyst optimization : Transition from stoichiometric reagents (e.g., chiral auxiliaries) to catalytic asymmetric methods to reduce costs and waste .

- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., acetonide formation) to enhance control over reaction kinetics .

- In-process monitoring : Use PAT (Process Analytical Technology) tools like inline FTIR to track intermediate conversion in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.